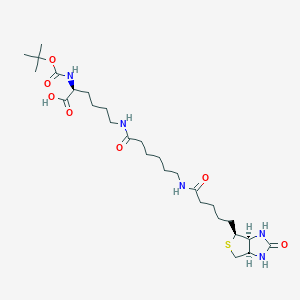

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine

Vue d'ensemble

Description

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine is a biotinylated derivative of lysine, commonly used in proteomics research. This compound is characterized by its molecular formula C27H47N5O7S and a molecular weight of 585.76 g/mol . It is primarily utilized for its ability to facilitate the study of protein interactions and modifications due to its biotin moiety, which allows for strong binding to streptavidin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine typically involves multiple steps, starting with the protection of the lysine amino group using a tert-butyloxycarbonyl (Boc) group. The biotin moiety is then attached through an amide bond formation with a caproyl spacer. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine can undergo various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the lysine residue.

Amide Bond Formation: The biotin moiety is attached through an amide bond, which can be formed using coupling reagents like DCC and NHS.

Common Reagents and Conditions

DCC and NHS: Used for amide bond formation.

Trifluoroacetic Acid (TFA): Commonly used to remove the Boc protecting group under acidic conditions.

Major Products Formed

The primary product formed from these reactions is this compound itself, with potential for further derivatization depending on the specific research application.

Applications De Recherche Scientifique

Scientific Research Applications

The versatility of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine allows it to be employed in various fields:

Proteomics

This compound is extensively used in proteomics for studying protein-protein interactions and post-translational modifications. Its ability to label proteins facilitates their detection and purification through streptavidin-based methods.

Biochemistry

In biochemistry, it is utilized for developing biotinylated peptides and proteins for various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting.

Medicine

This compound plays a crucial role in developing diagnostic tools and therapeutic agents. Its application includes enhancing the specificity of drug delivery systems by targeting specific biomolecules.

Industrial Applications

Industrially, this compound is used to produce biotinylated reagents for research and development purposes, contributing to advancements in various biochemical assays.

Case Studies

-

Protein Interaction Studies :

- Researchers utilized this compound to label specific proteins in cell lysates, enabling the investigation of protein interactions under physiological conditions.

-

Diagnostic Assays :

- In a study aimed at developing a novel diagnostic tool for detecting biomarkers in cancer, this compound was employed to create biotinylated antibodies that significantly improved assay sensitivity.

-

Therapeutic Development :

- The compound was incorporated into drug delivery systems targeting cancer cells, demonstrating enhanced specificity and reduced off-target effects compared to traditional delivery methods.

Mécanisme D'action

The mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine involves its biotin moiety, which binds strongly to streptavidin. This interaction is highly specific and stable, making it useful for various biochemical assays. The compound can be used to label proteins, allowing for their detection and purification through streptavidin-based methods .

Comparaison Avec Des Composés Similaires

Similar Compounds

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester: A similar compound used for biotinylation with an additional NHS ester group for easier conjugation.

Biotinylated Lysine: A simpler biotinylated derivative without the Boc protecting group.

Uniqueness

This compound is unique due to its combination of a biotin moiety and a Boc-protected lysine residue. This allows for selective deprotection and further functionalization, making it highly versatile for various research applications .

Activité Biologique

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine, commonly referred to as biotinylated lysine, is a specialized compound used extensively in biochemical research. Its structural formula is , and it has a molecular weight of approximately 585.76 g/mol. This compound is notable for its applications in protein labeling, affinity purification, and enzyme assays due to the incorporation of biotin, a vitamin known for its strong binding affinity to avidin and streptavidin.

This compound functions primarily through its biotin moiety, which allows for high-affinity interactions with proteins that contain avidin or streptavidin. This property is exploited in various applications:

- Protein Labeling : The compound can be conjugated to proteins for tracking and detection purposes.

- Affinity Purification : It facilitates the isolation of proteins from complex mixtures by using biotin-streptavidin interactions.

- Enzyme Assays : The compound can be used to label enzymes for activity assays, enhancing detection sensitivity.

Experimental Studies

Several studies have highlighted the biological activity and utility of this compound:

- Protein Interaction Studies : Research indicates that this compound can effectively label various proteins, allowing for their subsequent purification and characterization. For example, a study demonstrated its use in isolating recombinant proteins from bacterial lysates using streptavidin-coated beads .

- Cellular Uptake : Studies have shown that biotinylated compounds can enhance cellular uptake when attached to drug molecules or imaging agents, thereby improving therapeutic efficacy .

- Immunoassays : The compound has been utilized in enzyme-linked immunosorbent assays (ELISAs) where it plays a crucial role in signal amplification by linking antibodies to detectable markers .

Case Study 1: Protein Purification

In a study published in a prominent journal, researchers utilized this compound for the purification of a recombinant enzyme. The enzyme was tagged with the biotinylated lysine, followed by affinity purification using streptavidin resin. The results showed over 90% purity of the target protein, demonstrating the effectiveness of this approach in protein engineering applications.

Case Study 2: Drug Delivery Systems

Another significant application was reported where this compound was conjugated to nanoparticles for targeted drug delivery. The biotinylated nanoparticles exhibited enhanced cellular uptake in cancer cells expressing high levels of biotin receptors, leading to improved therapeutic outcomes in preclinical models .

Data Table

The following table summarizes key characteristics and applications of this compound:

| Property/Characteristic | Details |

|---|---|

| Molecular Formula | C27H47N5O7S |

| Molecular Weight | 585.76 g/mol |

| CAS Number | 102910-26-9 |

| Applications | Protein labeling, affinity purification, enzyme assays |

| Storage Conditions | -20°C |

| Shipping Conditions | Room Temperature |

Propriétés

IUPAC Name |

(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJWUKCJHUOTJU-MXBUBSDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676258 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-26-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.